Dapagliflozin Impurity 9
Overview
Description
Dapagliflozin Impurity 9 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.
Scientific Research Applications
Dapagliflozin Impurity 9 is primarily used in the pharmaceutical industry to study the stability and degradation pathways of dapagliflozin. It helps in understanding the drug’s shelf life and storage conditions . Additionally, it is used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations .
Mechanism of Action
Target of Action
Dapagliflozin, the parent compound of Dapagliflozin Impurity 9, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is a transmembrane protein almost exclusively expressed on proximal renal tubule . It is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .
Mode of Action
Dapagliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Dapagliflozin also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This influences several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
Dapagliflozin influences glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts various proteins and metabolites, leading to changes in the circulating proteome and metabolome .
Pharmacokinetics
The parent compound dapagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations usually reached within 2 hours . It undergoes extensive metabolism and transforms to metabolites in humans .
Result of Action
Dapagliflozin’s action results in significant molecular and cellular effects. It decreases HbA1c, BMI, and HOMA-IR in T2D patients . It also significantly increases sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, and metalloprotease-like decysin-1 and apolipoprotein A-IV levels, and decreases complement C3, fibronectin, afamin, attractin, xanthine, and uric acid levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dapagliflozin. For instance, the presence of certain impurities in Dapagliflozin could potentially affect the effectiveness of the final product . Moreover, the environmental risk of Dapagliflozin is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dapagliflozin Impurity 9 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the activity of sodium-glucose co-transporter 2 (SGLT2), which is a transmembrane protein predominantly expressed in the proximal renal tubule . The interaction between this compound and SGLT2 can affect glucose reabsorption in the kidneys, thereby impacting glucose homeostasis. Additionally, this compound may interact with other proteins such as sex hormone-binding globulin, transferrin receptor protein 1, and apolipoprotein A-IV .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cultured human blood cells, this compound has been found to increase the total antioxidant capacity while not significantly altering total oxidative stress levels . This suggests that this compound may have a protective effect against oxidative damage in cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidneys . This inhibition leads to increased urinary glucose excretion, which helps in lowering blood glucose levels. Additionally, this compound may influence the expression of genes involved in glucose metabolism and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can degrade under acidic, alkaline, oxidative, photolytic, and dry-heat conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic cardiomyopathy rat models, administration of this compound at varying doses has shown a dose-dependent improvement in myocardial injury and oxidative stress levels . At higher doses, this compound may exhibit toxic or adverse effects, such as renal impairment and hepatic impairment . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism, such as glycolysis and gluconeogenesis . The compound has been shown to influence the levels of various metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, and apolipoprotein A-IV . These interactions can affect metabolic flux and the overall metabolic state of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been observed to interact with sodium-glucose co-transporter 2, which facilitates its transport across cell membranes . The distribution of this compound within tissues can influence its localization and accumulation, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential effects on cellular processes.
Preparation Methods
The synthesis of Dapagliflozin Impurity 9 involves several steps starting from D-glucose. The process includes aldehyde group protection using ethanethiol, benzyl group addition, ethanethiol removal, condensation, and benzyl group removal . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities .
Chemical Reactions Analysis
Dapagliflozin Impurity 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Dapagliflozin Impurity 9 can be compared with other impurities formed during the synthesis of dapagliflozin, such as:
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 5-Bromo-2-chlorobenzoic acid
- Dapagliflozin Tetraacetate
- Dapagliflozin Hydroxy
These
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dapagliflozin Impurity 9 involves the conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one to 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol, followed by further reactions to yield the final product.", "Starting Materials": ["2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water"], "Reaction": [ "Step 1: Conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one to 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol using sodium hydroxide and hydrogen peroxide in water.", "Step 2: Conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol to its acetic acid salt using acetic acid.", "Step 3: Conversion of the acetic acid salt to Dapagliflozin Impurity 9 using a suitable reagent." ] } | |
CAS No. |
1469910-70-0 |
Molecular Formula |
C21H25ClO6 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1 |
InChI Key |
RRYZEJFQBYDTNH-SSSFQFABSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |
SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol; Dapagliflozin 1,4- Anhydro form; Dapagliflozin furanose isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.